molecular formula C16H23BrN4O2 B7013702 N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide

Cat. No.: B7013702
M. Wt: 383.28 g/mol
InChI Key: JPLGFWJNEUDVAV-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a cyclobutyl ring, and an azetidine carboxamide group.

Properties

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN4O2/c1-11(14-18-6-13(17)7-19-14)20-15(22)21-8-16(9-21,10-23-2)12-4-3-5-12/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLGFWJNEUDVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Br)NC(=O)N2CC(C2)(COC)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination of Pyrimidine: The initial step involves the bromination of pyrimidine to introduce the bromine atom at the 5-position.

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate intermediates to form the azetidine ring.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced through a series of reactions involving the appropriate cyclobutyl precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biological studies, particularly those involving nucleic acid interactions.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclobutyl and azetidine groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-chloropyrimidin-2-yl)ethyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-[1-(5-fluoropyrimidin-2-yl)ethyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide: Contains a fluorine atom instead of bromine.

    N-[1-(5-iodopyrimidin-2-yl)ethyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide: Contains an iodine atom instead of bromine.

Uniqueness

The uniqueness of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity and interaction with biological targets, potentially making it more effective in certain applications.

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